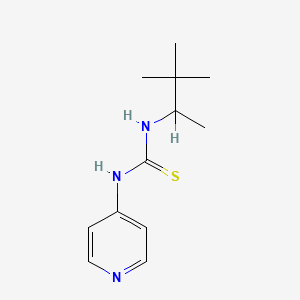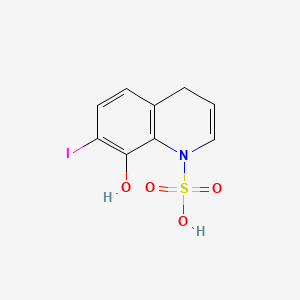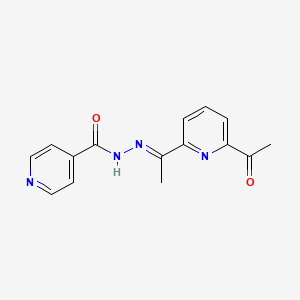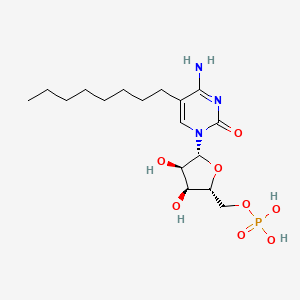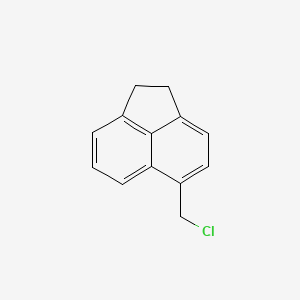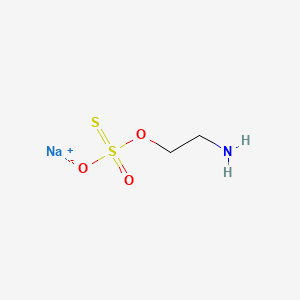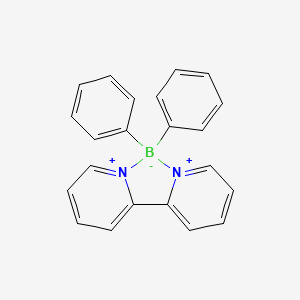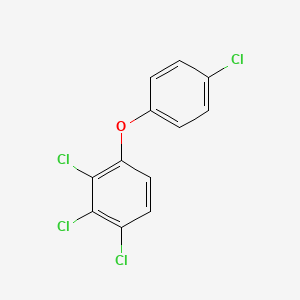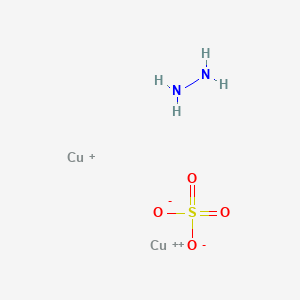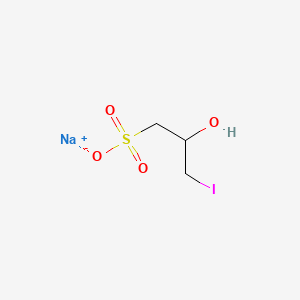
Sodium 2-hydroxy-3-iodopropanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-hydroxy-3-iodopropanesulphonate is an organic compound with the molecular formula C3H6INaO4S. It is a sulfonate ester that contains both iodine and hydroxyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-3-iodopropanesulphonate typically involves the reaction of 3-iodopropanol with sodium bisulfite. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{3-iodopropanol} + \text{sodium bisulfite} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through processes such as crystallization or distillation to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-hydroxy-3-iodopropanesulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to form a hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of 2-iodo-3-oxopropanesulphonate.
Reduction: Formation of 2-hydroxypropane-1-sulfonate.
Substitution: Formation of 2-hydroxy-3-aminopropanesulphonate.
Scientific Research Applications
Sodium 2-hydroxy-3-iodopropanesulphonate has a wide range of applications in scientific research:
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-hydroxy-3-iodopropanesulphonate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic bonds with positively charged amino acid residues, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and proteins, leading to various biochemical effects .
Comparison with Similar Compounds
- Sodium 2-hydroxy-3-chloropropanesulphonate
- Sodium 2-hydroxy-3-bromopropanesulphonate
- Sodium 2-hydroxy-3-fluoropropanesulphonate
Comparison: Sodium 2-hydroxy-3-iodopropanesulphonate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain chemical reactions and more effective in forming halogen bonds .
Properties
CAS No. |
4812-15-1 |
|---|---|
Molecular Formula |
C3H6INaO4S |
Molecular Weight |
288.04 g/mol |
IUPAC Name |
sodium;2-hydroxy-3-iodopropane-1-sulfonate |
InChI |
InChI=1S/C3H7IO4S.Na/c4-1-3(5)2-9(6,7)8;/h3,5H,1-2H2,(H,6,7,8);/q;+1/p-1 |
InChI Key |
XCAITBQFQMTNMS-UHFFFAOYSA-M |
Canonical SMILES |
C(C(CI)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




